Ferrous Gluconate

Übersicht

Beschreibung

Ferrous Gluconate is a brand name for this compound, a type of iron supplement used to treat or prevent low blood levels of iron (e.g., for anemia or during pregnancy). This compound is an iron salt of gluconic acid and is known for its high bioavailability and relatively low gastrointestinal side effects compared to other iron supplements .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ferrous gluconate is synthesized by reacting gluconic acid with ferrous oxide or ferrous carbonate. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the ferrous ion .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving ferrous sulfate in water and then adding gluconic acid. The mixture is heated and stirred until the reaction is complete. The resulting solution is then filtered, concentrated, and crystallized to obtain pure this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form ferric gluconate.

Reduction: It can be reduced back to ferrous ion in the presence of reducing agents.

Substitution: this compound can participate in substitution reactions where the gluconate ion is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as ascorbic acid can be used.

Substitution: Ligands like ethylenediaminetetraacetic acid (EDTA) can be used under mild acidic conditions.

Major Products:

Oxidation: Ferric gluconate.

Reduction: Ferrous ion.

Substitution: Complexes with other ligands like EDTA

Wissenschaftliche Forschungsanwendungen

Treatment of Iron Deficiency Anemia

Ferrous gluconate is primarily used as a dietary supplement to address iron deficiency anemia. It provides a bioavailable source of iron that is easily absorbed in the gastrointestinal tract. Clinical studies have demonstrated its effectiveness compared to other iron supplements.

- Clinical Efficacy : A comparative study indicated that this compound combined with lactoferrin significantly improved hemoglobin levels and serum ferritin in patients with iron deficiency anemia compared to those receiving only lactoferrin or ferric hydroxide polymaltose complex .

- Pregnancy Support : Pregnant women often require additional iron due to increased blood volume. Research has shown that this compound is effective in preventing post-natal reductions in hemoglobin and ferritin levels when taken during pregnancy .

Pediatric Applications

This compound has been studied for its effects on toddlers and children suffering from iron deficiency:

- Comparative Studies : In a study involving toddlers, this compound was found to be as effective as ferrous sulfate in improving iron status, with no significant differences in side effects reported between the two groups .

- Bioavailability : Another research highlighted that this compound demonstrated higher iron absorption rates compared to ferrous fumarate when used in high-iron rice flour formulations for infants .

Food Fortification

This compound plays a crucial role in food fortification strategies aimed at combating iron deficiency in various populations:

- High-Iron Rice Flour : Studies have explored the incorporation of this compound into rice flour to enhance its iron content. Results indicated that it could effectively increase iron absorption, making it a suitable option for fortifying foods for infants and young children .

- Micronutrient Guidelines : The European Society for Clinical Nutrition and Metabolism recommends the use of this compound among other iron preparations for fortifying food products without significant complications .

Safety and Side Effects

While this compound is generally well-tolerated, some cases of adverse reactions have been documented:

- Thrombocytopenia Case Study : A unique case reported rapid thrombocytopenia following the administration of this compound in a patient with idiopathic thrombocytopenic purpura (ITP), underscoring the need for careful monitoring during treatment .

Summary of Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

Wirkmechanismus

Ferrous gluconate works by providing elemental iron, which is essential for the production of hemoglobin, myoglobin, and various enzymes. Iron is absorbed in the duodenum and upper jejunum of the small intestine. Once absorbed, it is transported in the bloodstream bound to transferrin and is utilized in the synthesis of hemoglobin in red blood cells .

Vergleich Mit ähnlichen Verbindungen

Ferrous sulfate: Another common iron supplement, but with higher gastrointestinal side effects.

Ferrous fumarate: Contains a higher percentage of elemental iron but may also cause more gastrointestinal discomfort.

Ferric gluconate: Used intravenously for patients who cannot tolerate oral iron supplements.

Uniqueness of Ferrous Gluconate: this compound is unique due to its high bioavailability and lower incidence of gastrointestinal side effects compared to other iron supplements. This makes it a preferred choice for patients who require long-term iron supplementation .

Biologische Aktivität

Ferrous gluconate (FeGlu) is a widely used iron supplement known for its role in treating iron deficiency anemia. Its biological activity encompasses various mechanisms, including antimicrobial effects, antioxidant properties, and the modulation of cellular processes. This article explores these aspects in detail, supported by research findings, case studies, and data tables.

This compound is a chelated iron compound that dissociates in the body to release ferrous ions (Fe²⁺). These ions are crucial for numerous biological processes, including oxygen transport and electron transfer in cellular respiration. The compound's bioavailability and therapeutic efficacy are influenced by its solubility and interaction with other dietary components.

Table 1: Comparison of Iron Supplements

| Supplement Type | Elemental Iron Content | Bioavailability (%) | Common Uses |

|---|---|---|---|

| Ferrous Sulfate | 20% | 15-20 | General iron deficiency |

| This compound | 12% | 38.2 (in cheese) | Iron deficiency anemia |

| Ferric Gluconate | 10% | Variable | Intravenous iron therapy |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound, particularly its ability to induce ferroptosis in bacteria. A notable study demonstrated that FeGlu effectively killed Escherichia coli strains with a mortality rate exceeding 99.9%. This was achieved through mechanisms involving the generation of reactive oxygen species (ROS) and lipid peroxidation, leading to DNA damage in bacterial cells .

Key Findings:

- Ferroptosis Induction : FeGlu triggers ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.

- Proteomic Analysis : The study identified 50 differentially expressed proteins in E. coli, indicating significant metabolic disruptions caused by FeGlu .

Case Studies on Adverse Effects

While this compound is effective for treating iron deficiency, it can also lead to adverse effects in certain populations. For instance, a case report documented thrombocytopenia following iron repletion with this compound in a patient with immune thrombocytopenic purpura (ITP). The patient experienced a rapid decline in platelet count after starting treatment, highlighting the need for careful monitoring during iron supplementation .

Efficacy in Clinical Settings

A clinical trial assessing the effectiveness of oral liquid this compound found it to be more tolerable than other formulations. The study involved pregnant women with iron-deficiency anemia and showed significant improvements in hemoglobin levels without severe side effects .

Table 2: Clinical Trial Results

| Treatment Group | Initial Hb (g/dL) | Final Hb (g/dL) | Side Effects Reported |

|---|---|---|---|

| Liquid this compound | <10 | >12 | None |

| Solid Ferrous Sulfate | <10 | >12 | Nausea |

| Ferric Protein Succinylate | <10 | >12 | Gastrointestinal issues |

Antioxidant Properties

This compound has been studied for its antioxidant capabilities. It has been shown to reduce oxidative stress by scavenging free radicals and enhancing the body's antioxidant defenses. This property is particularly beneficial in conditions where oxidative stress plays a significant role, such as chronic inflammation and metabolic disorders .

Eigenschaften

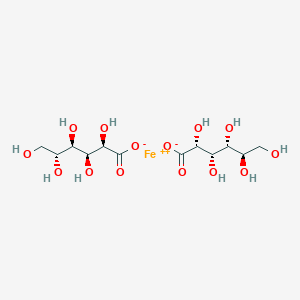

IUPAC Name |

iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Fe/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIVJOXICYMTAG-IYEMJOQQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22FeO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Pale greenish-yellow to yellowish-grey powder or granules, which may have a faint odour of burnt sugar | |

| Record name | Iron, bis(D-gluconato-.kappa.O1,.kappa.O2)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | FERROUS GLUCONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Soluble with slight heating in water. Practically insoluble in ethanol, Soluble in glycerin, SOLUBILITY INCR BY ADDN OF CITRIC ACID OR CITRATE ION, 1 gram dissolves in about 10 ml of water with slight heating and in 1.3 ml of water at 100 °C. It forms supersaturated solutions which are stable for a period of time. | |

| Record name | FERROUS GLUCONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | FERROUS GLUCONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/461 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. | |

| Record name | Ferrous gluconate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14488 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

The color of /ferrous gluconate/ solution depends on pH; they are light yellow at pH 2, brown at pH 4.5, and green at pH 7. The iron rapidly oxidizes at higher pH. | |

CAS No. |

299-29-6 | |

| Record name | Ferrous gluconate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrous gluconate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14488 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iron, bis(D-gluconato-.kappa.O1,.kappa.O2)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron digluconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS GLUCONATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/781E2AXH0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERROUS GLUCONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/461 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

The melting point for D-gluconic acid, ferrous salt dihydrate (98%) is 188 °C, decomposes. The specific optical rotation is +6.7 deg at 25 °C (c=1, H2O). /Dihydrate/ | |

| Record name | FERROUS GLUCONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/461 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.